4,7-Dichloroimidazo[1,5-a]quinoxaline chemical structure and properties
4,7-Dichloroimidazo[1,5-a]quinoxaline chemical structure and properties
This guide outlines the chemical architecture, synthesis, and reactivity profile of 4,7-Dichloroimidazo[1,5-a]quinoxaline , a privileged heterocyclic scaffold used extensively in medicinal chemistry for the development of GABA-A receptor ligands and protein kinase inhibitors.[1]
[1]
Executive Summary
4,7-Dichloroimidazo[1,5-a]quinoxaline is a tricyclic heteroaromatic compound serving as a high-value intermediate in drug discovery.[1] Belonging to the "Imiqualine" family, this scaffold is characterized by a fused imidazole-quinoxaline core with specific chlorination patterns that dictate its chemical reactivity.[1][2] The chlorine atom at position 4 is highly electrophilic, enabling facile nucleophilic aromatic substitution (
Primary Applications:
-
GABA-A Receptor Modulation: Precursor to high-affinity benzodiazepine site ligands (agonists/inverse agonists).[1]
-
Oncology: Scaffold for ATP-competitive kinase inhibitors (e.g., tyrosine kinases).[1]
-
Chemical Biology: Photoaffinity probe development via further functionalization.[1]
Chemical Structure & Properties[1][2][3][4][5][6]
Molecular Architecture
The molecule consists of a benzene ring fused to a pyrazine ring (quinoxaline), which is further fused to an imidazole ring across the N1-C2 bond.
-
IUPAC Name: 4,7-Dichloroimidazo[1,5-a]quinoxaline[1]
-
Molecular Formula:
-
Molecular Weight: 238.07 g/mol [1]
Physiochemical Data (Predicted)
| Property | Value | biological Relevance |
| LogP | 2.8 - 3.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~30 Ų | Low polar surface area, indicative of CNS penetration.[1] |
| pKa (Conj. Acid) | ~3.5 | Weakly basic; protonation occurs at N3.[1] |
| Solubility | Low (Water) | Soluble in DMSO, DMF, DCM, Chloroform.[1] |
| Melting Point | >200°C | High lattice energy due to planar stacking.[1] |
Structural Numbering & Topology
The numbering system is critical for synthetic planning.[1] The "4" position corresponds to the carbon on the pyrazine ring adjacent to the bridgehead, while "7" is located on the benzenoid ring.
Caption: Topology and reactivity hotspots. C4-Cl is the primary site for diversification; C7-Cl provides electronic modulation.
Synthetic Methodologies
The synthesis of 4,7-dichloroimidazo[1,5-a]quinoxaline is typically a multi-step convergent process. The most robust route involves building the imidazole ring onto a pre-functionalized quinoxaline lactam.
Retrosynthetic Analysis
-
Precursor: 7-Chloroimidazo[1,5-a]quinoxalin-4(5H)-one.[1]
-
Intermediate: 7-Chloroquinoxalin-2(1H)-one.
-
Starting Material: 4-Chloro-1,2-phenylenediamine.
Step-by-Step Protocol
Step 1: Synthesis of 7-Chloroquinoxalin-2(1H)-one
Regioselective cyclization of 4-chloro-1,2-phenylenediamine.[1]
-
Reagents: 4-Chloro-1,2-phenylenediamine (1.0 eq), Ethyl glyoxalate (1.2 eq), Ethanol (Solvent).[1]
-
Procedure:
-
Reflux diamine and ethyl glyoxalate in ethanol for 4–6 hours.
-
Cool to room temperature to precipitate the product.
-
Note: This produces a mixture of 6-Cl and 7-Cl isomers.[1] The 7-Cl isomer is often less soluble and can be enriched by fractional crystallization from ethanol/DMF.[1]
-
Yield: ~60-70% (Isomer mixture).
-
Step 2: Imidazole Ring Annulation (The Van Leusen Method)
Conversion of the quinoxaline lactam to the tricyclic core.
-
Reagents: 7-Chloroquinoxalin-2(1H)-one, Tosylmethyl isocyanide (TosMIC),
or NaH, DMF/THF.[1] -
Mechanism: Base-mediated cycloaddition of the isocyanide to the imine bond of the quinoxaline, followed by elimination of sulfinic acid.
-
Procedure:
-
Dissolve lactam in dry DMF. Add
(2.0 eq). -
Add TosMIC (1.2 eq) portion-wise.[1]
-
Stir at 60–80°C for 3–5 hours.
-
Pour into ice water; filter the precipitate (7-Chloroimidazo[1,5-a]quinoxalin-4(5H)-one).
-
Step 3: Chlorination at C4
Activation of the lactam to the dichloro-heterocycle.
-
Reagents: Phosphorus oxychloride (
), N,N-Diethylaniline (Catalytic base).[1] -
Procedure:
-
Suspend 7-chloroimidazo[1,5-a]quinoxalin-4(5H)-one in neat
(10 vol). -
Add catalytic N,N-diethylaniline.[1]
-
Reflux (105°C) for 2–4 hours until the solution becomes clear.
-
Workup (Critical): Evaporate excess
under vacuum. Slowly pour the residue into crushed ice/ammonia water (exothermic!). Extract with DCM.[1][7] -
Product: 4,7-Dichloroimidazo[1,5-a]quinoxaline (Pale yellow solid).[1]
-
Reactivity & Biological Mechanism
Nucleophilic Aromatic Substitution ( )
The C4-chlorine is highly labile due to the electron-deficient nature of the pyrazine ring and the inductive effect of the fused imidazole. This allows for rapid diversification.[1]
-
Reaction: 4,7-Dichloro-IQ +
4-Amino-7-chloro-IQ derivative.[1] -
Conditions: DMF or Ethanol,
, 80°C. -
Selectivity: Substitution occurs exclusively at C4; the C7-Cl is unreactive under these conditions.[1]
Biological Targets
The resulting 4-amino derivatives mimic the adenosine/benzodiazepine pharmacophore.
-
GABA-A Receptor: The planar tricyclic core fits into the benzodiazepine binding pocket (
interface). The 7-Cl substituent (mimicking the 7-Cl of diazepam) often enhances affinity. -
Kinase Inhibition: The scaffold acts as an ATP-mimetic, forming hydrogen bonds with the hinge region of kinases (e.g., JNK1, PDE4).[1]
Diagram: Functionalization Pathway[1]
Caption: Divergent synthesis pathways. Route A is the primary method for generating bioactive libraries.
Experimental Protocol: Standard Displacement
Objective: Synthesis of a 4-amino derivative for biological testing.
-
Preparation: In a 20 mL vial, dissolve 4,7-dichloroimidazo[1,5-a]quinoxaline (100 mg, 0.42 mmol) in dry DMF (2 mL).
-
Addition: Add the desired amine (e.g., morpholine, 1.2 eq) and DIPEA (1.5 eq).
-
Reaction: Heat to 80°C for 2 hours. Monitor by TLC (50% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a more polar product.[1] -
Workup: Dilute with water (10 mL). If solid precipitates, filter and wash.[1][8] If oil forms, extract with EtOAc.[1]
-
Purification: Recrystallize from Ethanol or purify via flash chromatography.
References
-
BenchChem. (2025).[1][6] Synthesis and Characterization of Imidazo[1,5-a]quinoxalin-4(5H)-one: A Technical Guide. Retrieved from
-
Jacobsen, E. J., et al. (1999).[1] Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality. Journal of Medicinal Chemistry, 42(7), 1123-1144.[1][4]
-
Kalinin, A. A., et al. (2013).[1] Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 66, 345-354.[1]
-
Verma, U. (2025).[1] Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. International Journal of Pharmaceutical Sciences, 3(4).
-
Beilstein Journals. (2021). Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions. Beilstein Journal of Organic Chemistry.
Sources
- 1. Quinoxaline - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline | Benchchem [benchchem.com]
- 3. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine imidazo[1,5-a]quinoxaline ureas as high-affinity GABAA ligands of dual functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
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